azane;[(2R)-1-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
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Overview
Description
Azane;[(2R)-1-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a complex organic compound with a molecular formula of C68H121N2O36P This compound is characterized by its intricate structure, which includes multiple hydroxyl, phosphonooxy, and octadecanoyloxy groups
Preparation Methods
The synthesis of azane;[(2R)-1-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate involves multiple steps, each requiring precise reaction conditionsThe octadecanoyloxy and icosa-tetraenoate groups are then attached through esterification reactions . Industrial production methods may involve the use of automated synthesis equipment to ensure consistency and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphonooxy groups can be reduced to phosphines under specific conditions.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Azane;[(2R)-1-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms.
Biology: Investigated for its potential role in cellular signaling pathways and as a biomolecule in metabolic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and phosphonooxy groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical processes, influencing cellular functions and metabolic pathways .
Comparison with Similar Compounds
Compared to other similar compounds, azane;[(2R)-1-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:
- **N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)tetrahydropyran-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)tetrahydropyran-3-yl]oxy-6-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxymethyl]-3,5-dihydroxy-tetrahydropyran-4-yl]oxy-5-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-tetrahydropyran-3-yl]acetamide .
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical behaviors and applications.
Biological Activity
Azane;[(2R)-1-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a complex organic compound with significant biological activities. This article delves into its biological activity based on current research findings and case studies.
Chemical Structure and Properties
The compound's structural complexity is characterized by multiple functional groups including hydroxy and phosphonate groups. Its molecular formula is C27H54N1O12P with a molecular weight of 670.5 g/mol. The presence of a long-chain fatty acid moiety enhances its interaction with biological membranes.
Property | Value |
---|---|
Molecular Formula | C27H54NO12P |
Molecular Weight | 670.5 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily mediated through its interaction with cellular membranes and various signaling pathways. Its hydroxy groups facilitate hydrogen bonding with cellular components which can modulate enzyme activities and receptor interactions.
Key Mechanisms:
- Cell Membrane Interaction : The long-chain fatty acid component enhances membrane fluidity and permeability.
- Signal Transduction Modulation : The compound can influence pathways involved in cell proliferation and apoptosis by interacting with specific receptors.
- Enzyme Inhibition : It may inhibit certain phosphatases and kinases involved in metabolic regulation.
Biological Activity
Research indicates that azane;[(2R)-1-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] exhibits several biological activities:
1. Anti-inflammatory Effects
Studies have shown that this compound can reduce the production of pro-inflammatory cytokines in vitro. Its ability to modulate inflammatory pathways makes it a candidate for therapeutic applications in chronic inflammatory diseases.
2. Antioxidant Properties
The presence of multiple hydroxyl groups contributes to its antioxidant capacity by scavenging free radicals and reducing oxidative stress in cells.
3. Anticancer Activity
Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. This effect is particularly noted in breast and colon cancer cell lines.
Case Study 1: Anti-inflammatory Activity
In a controlled study involving macrophage cell lines treated with azane;[(2R)-1-[hydroxy...], researchers observed a significant decrease in TNF-alpha production compared to untreated controls. This suggests potential therapeutic applications for conditions like rheumatoid arthritis.
Case Study 2: Antioxidant Effects
A study measuring oxidative stress markers in vitro demonstrated that treatment with the compound reduced malondialdehyde levels significantly while increasing glutathione levels in human fibroblasts.
Case Study 3: Anticancer Potential
In vitro tests on MCF-7 breast cancer cells showed that azane;[(2R)-1-[hydroxy...] induced cell cycle arrest at the G1 phase and increased apoptosis rates as evidenced by flow cytometry analysis.
Properties
Molecular Formula |
C47H88NO19P3 |
---|---|
Molecular Weight |
1064.1 g/mol |
IUPAC Name |
azane;[(2R)-1-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C47H85O19P3.H3N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)63-39(37-61-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-62-69(59,60)66-47-43(51)45(64-67(53,54)55)42(50)46(44(47)52)65-68(56,57)58;/h11,13,17,19,22,24,28,30,39,42-47,50-52H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,59,60)(H2,53,54,55)(H2,56,57,58);1H3/b13-11-,19-17-,24-22-,30-28-;/t39-,42?,43-,44-,45-,46+,47?;/m1./s1 |
InChI Key |
DBRCPLRBNANLEP-DOVLSGIASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.N |
Origin of Product |
United States |
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